KAAD-Cyclopamine

Hedgehog Signaling Oncogene Inhibition Patched (PTCH) Deficiency

KAAD-Cyclopamine (Ki=3.9 nM) delivers 10–20× greater cellular potency than parent Cyclopamine, enabling definitive SMO antagonism at lower concentrations. Its distinct binding site—non-overlapping with Vismodegib—makes it the essential reference standard for benchmarking novel SMO inhibitors and profiling mutant selectivity (20 nM WT vs. 500 nM SmoA1 IC50). Critical for PTCH-loss models (IC50=50 nM) and BODIPY-cyclopamine displacement assays. Choose KAAD-Cyclopamine for reproducible, quantitative Hh pathway inhibition.

Molecular Formula C44H63N3O4
Molecular Weight 698.0 g/mol
Cat. No. B10769761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAAD-Cyclopamine
Molecular FormulaC44H63N3O4
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
InChIInChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1
InChIKeyWDHRPWOAMDJICD-FOAQWNCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KAAD-Cyclopamine: A High-Potency Smoothened Antagonist for Hedgehog Pathway Inhibition in Cancer and Developmental Biology Research


KAAD-Cyclopamine (Cyclopamine-KAAD, CAS 306387-90-6) is a synthetic derivative of the natural steroidal alkaloid Cyclopamine, functioning as a cell-permeable, direct antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling cascade [1]. Distinguished by a structural modification introducing a keto group and a N-aminoethyl-N‘-aminocaproyl-dihydrocinnamoyl side chain [2], KAAD-Cyclopamine achieves significantly enhanced potency and altered binding kinetics compared to its parent compound [3]. It is a cornerstone research tool for investigating Hh-dependent processes in oncology, developmental biology, and regenerative medicine, and serves as a critical benchmark for evaluating novel SMO-targeting therapeutic candidates.

Why KAAD-Cyclopamine Cannot Be Replaced by Generic Cyclopamine or Alternative SMO Antagonists


In the procurement of SMO antagonists for Hedgehog pathway research, generic substitution is not a viable strategy due to fundamental differences in molecular pharmacology that directly impact experimental outcomes. The parent compound, Cyclopamine, exhibits a binding affinity (Ki) of 13 nM, whereas KAAD-Cyclopamine demonstrates a Ki of 3.9 nM, representing a more than three-fold increase in affinity that translates to a 10- to 20-fold increase in cellular potency in certain contexts [1]. Furthermore, binding site analysis reveals that KAAD-Cyclopamine and other antagonists, such as the clinically approved GDC-0449 (Vismodegib), interact with distinct, non-overlapping regions of the SMO heptahelical bundle, leading to divergent functional consequences and resistance profiles [2]. Therefore, selection of KAAD-Cyclopamine is a deliberate, evidence-based decision grounded in its unique quantitative pharmacological signature, which is critical for ensuring reproducible and interpretable results in both mechanistic studies and high-throughput screening campaigns.

KAAD-Cyclopamine: A Quantitative Evidence Guide for Differentiated Scientific Selection


KAAD-Cyclopamine vs. Cyclopamine: 10- to 20-Fold Higher Potency in p2Ptch-/- Cellular Assays

In cells lacking functional Patched (p2Ptch-/-), a model of constitutive Hedgehog pathway activation, KAAD-Cyclopamine exhibits 10- to 20-fold higher inhibitory potency than its parent compound, Cyclopamine [1]. This dramatic increase in cellular efficacy is a direct consequence of the structural modifications in KAAD-Cyclopamine and provides a critical advantage for researchers studying PTCH-deficient cancers or requiring robust pathway suppression at lower compound concentrations [2].

Hedgehog Signaling Oncogene Inhibition Patched (PTCH) Deficiency

KAAD-Cyclopamine Exhibits Superior Binding Affinity (Ki = 3.9 nM) Compared to GDC-0449 and Cyclopamine

In competitive radioligand binding assays using [3H]SAG-1.3, KAAD-Cyclopamine demonstrates a Ki value of 3.9 ± 1.8 nM [1]. This binding affinity is superior to that of the clinically approved SMO antagonist GDC-0449 (Vismodegib), which exhibits a Ki of 1.3 ± 0.5 nM for its high-affinity site but a secondary low-affinity site of 2300 ± 1200 nM, and is approximately 3-fold higher than Cyclopamine (Ki = 13 ± 2.6 nM) [1]. This data positions KAAD-Cyclopamine as one of the highest-affinity small-molecule SMO antagonists available as a research tool.

Receptor Binding Smoothened Antagonist Affinity Comparison

Functional Antagonism of SMO G-Protein Activation: KAAD-Cyclopamine IC50 of 9.99 nM

In a functional 35S-GTPγS binding assay measuring SMO-mediated G-protein activation, KAAD-Cyclopamine acts as a potent inverse agonist with an IC50 of 9.99 ± 0.36 nM [1]. This value is in close agreement with its binding affinity and demonstrates its efficacy in directly modulating the receptor‘s active state. This contrasts with the agonist SAG21k, which has an EC50 of 16.53 ± 1.45 nM in the same assay, highlighting the compound’s ability to potently suppress basal SMO activity [1].

G-Protein Coupled Receptor Functional Assay SMO Inverse Agonism

Differential Potency Across Distinct SMO Mutant Cell Lines: KAAD-Cyclopamine's Selective Inhibition Profile

The potency of KAAD-Cyclopamine varies depending on the SMO mutational context, demonstrating a quantifiable shift in IC50 across three distinct cellular models: Shh-LIGHT2 cells (wild-type SMO, IC50 = 20 nM), p2Ptch-/- cells (constitutively active pathway due to PTCH loss, IC50 = 50 nM), and SmoA1-LIGHT cells (expressing an oncogenic SMO mutant, IC50 = 500 nM) [1]. This 25-fold difference in potency between wild-type and mutant SMO provides a valuable tool for probing the differential sensitivity of various SMO alleles and modeling resistance mechanisms.

SMO Mutation Drug Resistance Cell Line Profiling

Competitive Displacement of BODIPY-Cyclopamine: KAAD-Cyclopamine's Utility in Fluorescent Probe Assays

KAAD-Cyclopamine is a highly effective competitor of the fluorescent probe BODIPY-cyclopamine in live-cell binding assays. At a concentration of 200 nM, KAAD-Cyclopamine completely displaces BODIPY-cyclopamine (5 nM) from SMO-expressing HEK293T cells, whereas other antagonists like SANT1 require a 5-fold higher concentration (1 µM) to achieve a similar effect [1]. This property is essential for developing and validating fluorescence-based high-throughput screening assays for novel SMO ligands.

Fluorescent Probe Binding Assay Competitive Displacement

High-Impact Research and Industrial Application Scenarios for KAAD-Cyclopamine


Establishing a Potency Benchmark for Novel SMO Antagonist Discovery

Given its well-defined, high-affinity binding (Ki = 3.9 nM) and functional inverse agonism (IC50 = 9.99 nM), KAAD-Cyclopamine is the reference standard of choice for benchmarking new SMO-targeting compounds in both biochemical and cellular assays [1]. Its established IC50 values across wild-type and mutant SMO cell lines (20 nM, 50 nM, and 500 nM) provide a quantitative scale for assessing the potency and potential mutant selectivity of novel inhibitors in high-throughput screening and lead optimization campaigns [2].

Dissecting SMO Mutant Pharmacology and Resistance Mechanisms

Researchers investigating the functional consequences of oncogenic SMO mutations, such as SmoA1, rely on KAAD-Cyclopamine to define the differential sensitivity of mutant versus wild-type receptors [1]. The quantifiable 25-fold shift in IC50 (500 nM for SmoA1 vs. 20 nM for wild-type) serves as a critical control to validate that a cellular phenotype is specifically driven by SMO activity and to map the binding sites of mutants that confer resistance to other classes of SMO antagonists, such as GDC-0449 [2].

Calibration and Control for Live-Cell SMO Imaging and Binding Assays

In laboratories developing or utilizing fluorescence-based assays for SMO ligand binding, KAAD-Cyclopamine is an essential reagent for defining specific binding. Its ability to fully displace the probe BODIPY-cyclopamine at a well-defined concentration (200 nM) allows researchers to quantitatively distinguish between specific and non-specific SMO binding, thereby establishing a critical control for both low-throughput microscopy and high-throughput screening platforms aimed at identifying new SMO modulators [1].

Functional Studies of Constitutively Active Hedgehog Signaling in PTCH-Deficient Models

KAAD-Cyclopamine is the preferred tool for suppressing the constitutive Hh pathway activation characteristic of Patched (PTCH) loss-of-function models [1]. With an IC50 of 50 nM in p2Ptch-/- cells, it provides a robust, potent, and specific means to dissect the downstream effects of PTCH deficiency in cancer cell lines and primary tissues, offering a clear advantage over less potent alternatives like Cyclopamine which may require concentrations that introduce off-target effects or solubility issues [2].

Technical Documentation Hub

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